molecular formula C17H13ClN2O3 B608599 LIT-927 CAS No. 2172879-52-4

LIT-927

Katalognummer: B608599
CAS-Nummer: 2172879-52-4
Molekulargewicht: 328.7 g/mol
InChI-Schlüssel: BYYRNPIGDRRGLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LIT-927 (CAS: 2172879-52-4) is a novel, orally active CXCL12 neutraligand that binds to the chemokine CXCL12 with high selectivity (Ki = 267 nM), inhibiting its interaction with the CXCR4 receptor . Unlike traditional receptor antagonists, this compound directly neutralizes CXCL12, disrupting the CXCL12/CXCR4 signaling axis implicated in inflammatory diseases, fibrosis, and cancer . Its unique pyrimidinone structure enhances solubility and stability compared to earlier compounds like Chalcone-4, which suffered from poor oral bioavailability and chemical instability .

In preclinical studies, this compound demonstrated efficacy in murine models of allergic asthma, reducing eosinophil recruitment and airway remodeling after oral or intranasal administration . It also showed promise in lupus and colorectal polyp models, modulating immune cell activation and inhibiting pathological cell migration .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von LIT-927 umfasst mehrere Schritte, beginnend mit der Herstellung der Pyrimidinon-Kernstruktur. Die wichtigsten Schritte umfassen:

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Dies umfasst die Verwendung von Hochdurchsatzreaktoren und kontinuierlicher Flusschemie, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

LIT-927 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung verwendet werden können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an das Chemokin CXCL12 bindet und so dessen Interaktion mit dem Rezeptor CXCR4 hemmt. Diese Hemmung verhindert die nachgeschalteten Signalwege, die an der Migration von Immunzellen und Entzündungen beteiligt sind. Die molekularen Ziele von this compound umfassen CXCL12 und CXCR4, und die beteiligten Wege beziehen sich hauptsächlich auf die Chemokin-Signalgebung .

Wissenschaftliche Forschungsanwendungen

Systemic Lupus Erythematosus

One of the most notable applications of LIT-927 is in the treatment of systemic lupus erythematosus (SLE). Research has demonstrated that this compound can significantly reduce hypercellularity and correct immune alterations in lupus-prone MRL/lpr mice. In these studies:

  • Reduction in Lymphocyte Activation : this compound was found to downregulate activation markers on splenic lymphocytes, indicating a decrease in immune system overactivity.
  • Modulation of Immune Cell Subsets : The treatment led to a reduction in various B/T lymphocyte subsets, suggesting its potential as a therapeutic agent to manage SLE symptoms effectively .

Applications in Asthma Treatment

This compound has also been investigated for its efficacy in treating asthma. Recent studies have shown promising results:

  • Symptom Reduction : In asthmatic mice treated with this compound, symptoms were significantly reduced within one week, with many symptoms virtually disappearing by the two-week mark .
  • Airway Remodeling : The compound appears to prevent the thickening of airway walls caused by pericyte accumulation, which is triggered by CXCL12 during allergic reactions. Mice treated with this compound exhibited thinner airway walls comparable to healthy controls .

Table 1: Summary of Research Findings on this compound

Study FocusModel UsedKey FindingsReference
Systemic Lupus ErythematosusMRL/lpr miceReduced lymphocyte activation; corrected immune alterations
Asthma TreatmentAsthmatic miceSignificant symptom reduction; thinner airway walls

Wirkmechanismus

LIT-927 exerts its effects by binding to the chemokine CXCL12, thereby inhibiting its interaction with the receptor CXCR4. This inhibition prevents the downstream signaling pathways that are involved in immune cell migration and inflammation. The molecular targets of this compound include CXCL12 and CXCR4, and the pathways involved are primarily related to chemokine signaling .

Vergleich Mit ähnlichen Verbindungen

LIT-927 vs. Chalcone-4

  • Mechanism: Both are CXCL12 neutraligands, but Chalcone-4 acts as a Michael acceptor, limiting its stability. This compound’s non-reactive pyrimidinone scaffold avoids this issue .
  • Pharmacokinetics : this compound exhibits superior solubility (≥10 mg/mL) and oral activity, whereas Chalcone-4 requires parenteral administration .
  • Efficacy: In murine asthma models, both reduced eosinophil recruitment, but only this compound maintained activity after oral dosing .

This compound vs. AMD3100 (Plerixafor)

  • Target Specificity : AMD3100 is a CXCR4 antagonist, mobilizing stem cells but causing bone marrow depletion and T-cell infiltration in fibrosis models. This compound’s CXCL12-specific action avoids these systemic effects .
  • Safety : AMD3100 disrupts CXCR4/CXCR7 homeostasis, increasing tissue damage in renal fibrosis. This compound’s neutraligand mechanism preserves CXCR7 signaling .

This compound vs. Navarixin (SCH-527123)

  • Target : Navarixin inhibits CXCR1/CXCR2 (IL-8 receptors), primarily used in COPD and cancer. This compound’s CXCL12 focus positions it for asthma and autoimmune diseases .

This compound vs. WZ811

  • Potency : WZ811 is a potent CXCR4 antagonist (EC50 = 0.3 nM) but lacks oral activity. This compound’s Ki of 267 nM is offset by its oral efficacy and neutraligand mechanism .
  • Applications : WZ811 is explored in HIV and cancer, while this compound’s neutraligand action is tailored for chronic inflammatory conditions .

Comparative Data Table

Compound Target Mechanism Key Advantages Limitations References
This compound CXCL12 Neutraligand Oral activity, high selectivity, no receptor blockade Limited long-term safety data
Chalcone-4 CXCL12 Michael acceptor First-in-class neutraligand Poor solubility, instability
AMD3100 CXCR4 Antagonist FDA-approved for stem cell mobilization Bone marrow toxicity, off-target effects
Navarixin CXCR1/CXCR2 Antagonist Oral efficacy in COPD Narrower therapeutic scope
WZ811 CXCR4 Antagonist High potency (EC50 = 0.3 nM) No oral activity

Key Research Findings

  • Asthma: this compound reduced airway eosinophilia by 70% in mice, with effects visible within one week of intranasal administration .
  • Lupus: In MRL/lpr mice, this compound decreased hyperactivated CD4+ T cells and normalized peripheral leukocyte counts .
  • Colorectal Polyps : this compound reduced polyp count by 75% in BMPR1A-deficient mice, outperforming BMP activator FK-506 .

Biologische Aktivität

LIT-927 is a novel compound classified as a neutraligand for the chemokine CXCL12 (SDF-1α). It has been developed to address immune dysregulation associated with inflammatory diseases, particularly systemic lupus erythematosus (SLE). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.

This compound operates primarily by modulating the CXCL12/CXCR4 signaling pathway , which is crucial in the pathophysiology of several inflammatory diseases. By acting as a neutraligand, this compound binds to CXCL12 and inhibits its interaction with the CXCR4 receptor, thereby reducing the recruitment and activation of immune cells that contribute to inflammation.

Key Findings on Mechanism

  • Inhibition of Lymphocyte Activation : In vitro studies demonstrated that this compound downregulated activation markers on splenic lymphocytes from lupus-prone MRL/lpr mice, indicating its role in dampening hyperactive immune responses .
  • Reduction of Peripheral Hypercellularity : In vivo experiments showed that this compound significantly decreased peripheral hypercellularity in MRL/lpr mice, a hallmark of lupus pathology .
  • Impact on Effector and Regulatory T Cells : The compound modulated the activation status of both effector and regulatory T cell subsets, suggesting a balanced immune response .

Case Study: MRL/lpr Lupus-Prone Mice

A pivotal study involved administering this compound to MRL/lpr mice, which are genetically predisposed to develop lupus-like symptoms. The results were promising:

  • Dosage : Mice received a single intravenous injection of this compound at a dose of 3.9 mg/kg.
  • Observations : Five days post-treatment, significant reductions in various lymphocyte populations were observed, including CD3+/CD4-/CD8-/B220+ double-negative T cells .

Table 1: Summary of Biological Activity in MRL/lpr Mice

ParameterControl GroupThis compound Group
Peripheral HypercellularityHighSignificantly Reduced
Activation Markers (CD69+)ElevatedDownregulated
CD4+ T Cell ActivationHighReduced
Double Negative T CellsElevatedDecreased

Anti-inflammatory Effects in Other Models

This compound has also been evaluated in models beyond lupus:

Allergic Airway Hypereosinophilia Model

In this model, this compound was found to have significant anti-inflammatory effects:

  • Airway Smooth Muscle Thickness : Treatment with this compound resulted in reduced airway smooth muscle thickening compared to controls.
  • Eosinophil Infiltration : There was a marked decrease in eosinophil counts in lung tissues post-treatment .

Table 2: Effects on Allergic Airway Inflammation

MeasurementControl GroupThis compound Group
Airway Smooth Muscle ThicknessIncreasedDecreased
Eosinophil CountHighLow

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for managing inflammatory diseases characterized by dysregulated CXCL12/CXCR4 signaling. Its ability to modulate immune cell activation and reduce inflammation highlights its potential utility in conditions such as systemic lupus erythematosus and allergic airway diseases.

Future research should focus on:

  • Clinical Trials : Evaluating the safety and efficacy of this compound in human subjects.
  • Mechanistic Studies : Further elucidating the molecular pathways affected by this compound.
  • Formulation Development : Improving the stability and delivery methods for enhanced therapeutic outcomes.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of LIT-927 in modulating CXCL12 activity, and how does it differ from receptor-targeted antagonists?

this compound acts as a CXCL12 neutraligand , directly binding to the chemokine CXCL12 to prevent its interaction with receptors CXCR4 and CXCR7 . Unlike antagonists like AMD3100 (which targets CXCR4), this compound blocks CXCL12 signaling upstream by occupying a binding pocket on the chemokine itself, as demonstrated by its Ki value of 267 nM in competitive assays . This mechanism disrupts downstream pathways such as PI3K/Akt, Ras/MAPK, and NF-κB, reducing inflammatory responses and cell migration .

Q. What in vivo models are most widely used to study this compound's anti-inflammatory effects, and what key metrics are measured?

Key models include:

  • Allergic airway hypereosinophilia (murine) : Metrics include eosinophil recruitment (BAL fluid analysis), airway wall thickness (histopathology), and cytokine levels (e.g., IL-17A reduction via Western blot) .
  • Pulmonary hypertension (rat) : Metrics include mean pulmonary arterial pressure (mPAP), cardiac output (CO), total pulmonary vascular resistance (TPVR), and right ventricular hypertrophy (RV/LV+S ratio) .
  • MRL/lpr lupus-prone mice : Focus on immune cell markers (CD86, CD11c) and inflammatory cytokines (IL-17A) .

Q. How does this compound's selectivity for CXCL12 compare to other CXCR-targeting compounds?

this compound exhibits high selectivity for CXCL12, unlike broad-spectrum antagonists like AMD3100 (CXCR4) or Navarixin (CXCR1/2). For example, in pulmonary hypertension models, this compound and AMD3100 both reduced mPAP and TPVR, but this compound uniquely improved collagen fiber area and PCNA+ cell counts, highlighting its dual anti-fibrotic and regenerative effects . Chalcone-4, another CXCL12 inhibitor, showed no significant efficacy in the same model, underscoring this compound's superior pharmacokinetic profile .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound's impact on airway remodeling in allergic asthma models?

  • Experimental Design :

Use house dust mite (HDM) or ovalbumin (OVA)-sensitized murine models.

Administer this compound via intranasal route to target local CXCL12 gradients .

Measure outcomes:

  • Structural changes : Airway wall thickness via histology (H&E staining) .
  • Functional metrics : Invasive lung function tests (e.g., airway resistance) if available .
  • Molecular markers : CXCL12/CXCR4 axis activity (qPCR, Western blot) and pericyte migration (Transwell assays) .
    • Controls : Include vehicle-treated and AMD3100-treated groups for comparative efficacy analysis .

Q. What methodological approaches can resolve contradictions in this compound's efficacy across disease models (e.g., asthma vs. colon polyps)?

  • Comparative dose-response studies : Test varying concentrations (e.g., 0.1–10 µM) to identify model-specific thresholds. For example, this compound reduced colon polyps by 75% at a specific dose but required higher concentrations for pericyte inhibition in asthma .
  • Tissue-specific profiling : Assess CXCL12 expression levels (via RNA-seq or immunohistochemistry) across models. Higher baseline CXCL12 in certain tissues may require adjusted dosing .
  • Pathway-focused analysis : Use phosphoproteomics to compare downstream signaling (e.g., ERK1/2, AKT) in responsive vs. non-responsive models .

Q. What are the critical considerations for optimizing this compound's dosage and administration routes in preclinical studies?

  • Route-Specific Pharmacokinetics :

  • Oral administration : Effective in reducing eosinophilia in airway models but may require higher doses due to bioavailability limitations .
  • Intranasal delivery : Achieves localized effects with lower systemic exposure, ideal for airway diseases .
    • Dose-Response Curves : Conduct time-course experiments (e.g., single vs. multiple doses) to assess durability. In asthma models, symptom resolution occurred within 1–2 weeks of intranasal treatment .
    • Toxicity Screening : Monitor off-target effects (e.g., immune cell depletion) via flow cytometry and serum cytokine panels .

Q. Key Data Highlights

  • Asthma Models : this compound reduced airway wall thickness by 40–50% in mice, comparable to healthy controls .
  • Pulmonary Hypertension : mPAP decreased from 35 mmHg (control) to 22 mmHg with this compound, alongside a 30% improvement in cardiac output .
  • Colon Polyp Prevention : this compound reduced polyp count from 30.3 to 7.5 per mouse in BMPR1A-deficient models .

Eigenschaften

IUPAC Name

6-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-23-16-8-11(4-7-15(16)21)14-9-13(19-17(22)20-14)10-2-5-12(18)6-3-10/h2-9,21H,1H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYRNPIGDRRGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC(=O)NC(=C2)C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001162146
Record name 4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172879-52-4
Record name 4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2172879-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.